molecular formula C10H6F3NO B11889093 4-(Trifluoromethoxy)isoquinoline

4-(Trifluoromethoxy)isoquinoline

Cat. No.: B11889093
M. Wt: 213.16 g/mol
InChI Key: NYJPYEWWNHRGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethoxy)isoquinoline is a valuable chemical scaffold in medicinal chemistry and drug discovery research. The isoquinoline core is a privileged structure in pharmacology, and the introduction of a trifluoromethoxy group is a strategic modification known to profoundly influence a compound's properties, such as its lipophilicity, metabolic stability, and membrane permeability . This makes it a key intermediate for developing novel bioactive molecules. Recent scientific investigations highlight the significant potential of substituted isoquinolines, particularly as a new class of antibacterial agents. Research has shown that alkynyl isoquinoline compounds exhibit strong bactericidal activity against a plethora of Gram-positive bacteria, including methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA and VRSA) strains . These compounds have demonstrated efficacy in reducing bacterial load within macrophages, a critical advantage over some conventional antibiotics that struggle with intracellular clearance . Furthermore, such derivatives have shown a low propensity for resistance development, making the isoquinoline scaffold a promising avenue for addressing multidrug-resistant bacterial infections . Beyond antimicrobial applications, isoquinoline derivatives are extensively studied for their potential in treating a wide range of conditions, including cancer, neurodegenerative diseases, and inflammation . The synthetic versatility of the 4-(trifluoromethoxy)isoquinoline building block allows researchers to explore its incorporation into more complex molecules for high-value target identification and lead optimization programs. Intended Use and Handling: This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals. It is not for consumer use.

Properties

Molecular Formula

C10H6F3NO

Molecular Weight

213.16 g/mol

IUPAC Name

4-(trifluoromethoxy)isoquinoline

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)15-9-6-14-5-7-3-1-2-4-8(7)9/h1-6H

InChI Key

NYJPYEWWNHRGMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2OC(F)(F)F

Origin of Product

United States

Preparation Methods

Procedure:

  • Substrate Preparation :

    • A β-phenylethylamide derivative with a trifluoromethoxy group at the 4-position is synthesized via Ullmann coupling or nucleophilic aromatic substitution. For example, 4-(trifluoromethoxy)phenethylamine is acylated with benzoyl chloride to form the corresponding amide.

  • Cyclization :

    • The amide is treated with phosphorus oxychloride (POCl₃) or trifluoromethanesulfonic anhydride (Tf₂O) under reflux. Tf₂O offers milder conditions (room temperature, 2–4 hours) compared to POCl₃ (reflux, 12 hours).

  • Aromatization :

    • The resulting dihydroisoquinoline is oxidized using palladium on carbon (Pd/C) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the aromatic product.

Yield : 60–75%.
Limitations : Requires pre-functionalized substrates; competing elimination reactions may reduce efficiency.

Palladium-Catalyzed α-Arylation and Cyclization

A modular approach involves palladium-catalyzed α-arylation followed by intramolecular cyclization. This method is advantageous for introducing diverse substituents.

Key Steps:

  • α-Arylation :

    • A propargylamine derivative reacts with an aryl halide (e.g., 4-(trifluoromethoxy)iodobenzene) using Pd(OAc)₂/Xantphos as the catalyst system.

  • Cyclization :

    • The intermediate undergoes cyclization in the presence of NH₄Cl in ethanol/water (3:1) at 90°C for 18–24 hours.

Optimization :

  • Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) with acetic acid enhances regioselectivity for the 4-position.
    Yield : 55–92%.

Electrophilic Cyclization of Acetylenic Iminium Salts

This one-pot method leverages acetylenic iminium salts as versatile intermediates.

Protocol:

  • Iminium Salt Formation :

    • 1-Trifluoromethyl-prop-2-yne 1-iminium triflate is prepared from Togni’s reagent and a propargylamine.

  • Michael Addition-Cyclization :

    • Reaction with aniline derivatives in chloroform/t-BuOH at room temperature, followed by heating to 90°C, affords 4-CF₃-isoquinolines.

Scope :

  • Tolerates electron-donating (e.g., -OMe) and electron-withdrawing (e.g., -NO₂) groups on the aniline.
    Yield : 70–85%.

Radical O-Trifluoromethylation and Thermal Rearrangement

A two-step strategy enables ortho-OCF₃ installation via radical chemistry:

Steps:

  • Radical O-Trifluoromethylation :

    • Protected N-arylhydroxylamines react with Togni’s reagent II under Cs₂CO₃ catalysis in CHCl₃, generating N-OCF₃ intermediates.

  • Thermal OCF₃ Migration :

    • Heating in nitromethane (120°C, 20 hours) induces migration of the OCF₃ group to the ortho position, yielding 4-(trifluoromethoxy)isoquinoline after deprotection.

Yield : 65–90%.
Advantages : High regioselectivity; compatible with complex substrates (e.g., estrone derivatives).

Reduction of Pyridinium Salts

Pyridinium salts derived from 4-(trifluoromethoxy)pyridine offer a pathway to isoquinolines via hydrogenation.

Method:

  • Quaternization :

    • 4-(Trifluoromethoxy)pyridine reacts with benzyl bromide to form an N-benzyl pyridinium salt.

  • Reduction :

    • Sodium borohydride (NaBH₄) in THF reduces the pyridinium salt to 1,2,3,6-tetrahydro-4-(trifluoromethoxy)pyridine.

  • Aromatization :

    • Catalytic hydrogenation (H₂/Pd-C) or oxidation (DDQ) yields the fully aromatic isoquinoline.

Yield : 80–95%.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)Temperature (°C)Functional Group Tolerance
Bischler–NapieralskiTf₂O, DDQ60–7525–110Moderate
Pd-Catalyzed α-ArylationPd(OAc)₂, NH₄Cl55–9290High
Electrophilic CyclizationTogni’s Reagent70–8590High
Radical MigrationTogni’s Reagent II, MeNO₂65–90120Excellent
Pyridinium ReductionNaBH₄, Pd-C80–9525–80Low

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethoxy)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Trifluoromethoxy)isoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)isoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The exact molecular targets and pathways depend on the specific application and the functional groups present on the isoquinoline ring .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Analogs:

4-Fluoroisoquinoline (CAS 394-67-2): Substituent: Fluorine at the 4-position. Properties: Smaller and less lipophilic than -OCF₃. Fluorine’s strong electron-withdrawing effect reduces basicity (pKa < 5.14 for parent isoquinoline) but lacks the steric bulk of -OCF₃ .

4-Methoxyisoquinoline: Substituent: Methoxy (-OCH₃) at the 4-position. Properties: Electron-donating compared to -OCF₃. Higher basicity (pKa closer to parent isoquinoline: ~5.14) but metabolically less stable due to oxidation susceptibility .

4-(Aminomethylene)isoquinoline-1,3-diones (e.g., Compound 61, 62, 63): Substituent: Aminomethylene groups at the 4-position. Properties: Exhibit potent CDK4 inhibition (IC₅₀ = 2–27 nM) due to hydrogen-bonding interactions. The trifluoromethoxy group in 4-(Trifluoromethoxy)isoquinoline may enhance metabolic stability but lacks direct kinase-targeting moieties .

Physicochemical Data Table:
Compound Substituent Molecular Weight pKa (Estimated) LogP (Estimated)
4-(Trifluoromethoxy)isoquinoline -OCF₃ 217.15 ~4.5–4.8 2.8–3.2
4-Fluoroisoquinoline -F 147.14 ~4.0–4.5 1.5–2.0
4-Methoxyisoquinoline -OCH₃ 159.18 ~5.0–5.2 1.8–2.2
Kinase Inhibition
  • 4-(Trifluoromethoxy)isoquinoline: Used in tuberculosis drug combinations targeting F-ATP synthase, likely due to improved membrane permeability from -OCF₃ .
  • 4-(Aminomethylene)isoquinoline-1,3-diones: Demonstrated CDK4 selectivity (IC₅₀ = 2 nM for Compounds 62/63), outperforming non-fluorinated analogs. The trifluoromethoxy group’s lack of hydrogen-bonding capacity may reduce kinase affinity but improve pharmacokinetics .
Anticancer Activity
  • Pyrrolo[2,1-a]isoquinolines (e.g., Compound 6a): Show cytotoxic activity (IC₅₀ = 1.93 µM against HeLa). The trifluoromethoxy group’s lipophilicity may enhance tumor penetration compared to methoxy or amino groups .
  • Trimethoxystyryl Isoquinoline Methiodides: Exhibit potent activity against P388 leukemia (ED₅₀ = 0.4 µg/ml). The -OCF₃ group’s electron-withdrawing nature may reduce off-target interactions compared to electron-donating trimethoxy groups .

Metabolic Stability and Toxicity

  • Trifluoromethoxy vs. Methoxy : The -OCF₃ group resists oxidative metabolism, reducing hepatotoxicity risks compared to -OCH₃ .
  • Fluorine vs. Trifluoromethoxy: 4-Fluoroisoquinoline’s smaller size may lead to faster renal clearance, whereas -OCF₃ enhances plasma half-life .

Target-Specific Tolerance

  • PRMT3 Binding (): Substitutions at the 4-position of isoquinoline are generally poorly tolerated in PRMT3 inhibitors. However, 4-(Trifluoromethoxy)isoquinoline’s use in tuberculosis therapy () suggests target-dependent compatibility, highlighting the importance of structural context .

Biological Activity

4-(Trifluoromethoxy)isoquinoline is a derivative of isoquinoline, a compound known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The trifluoromethoxy group enhances the compound's pharmacological profile, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of 4-(trifluoromethoxy)isoquinoline, focusing on its antibacterial and anticancer properties, supported by data tables and relevant case studies.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of isoquinoline derivatives. Specifically, compounds similar to 4-(trifluoromethoxy)isoquinoline have demonstrated significant activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

The mechanism by which these compounds exert their antibacterial effects involves the disruption of bacterial cell wall synthesis and nucleic acid biosynthesis. For instance, a study on alkynyl isoquinolines revealed that HSN584 (a related compound) effectively reduced MRSA load in macrophages while exhibiting low resistance development . Comparative proteomics indicated that these compounds impair macromolecule synthesis, as evidenced by decreased incorporation of isotopically labeled precursors for DNA and RNA synthesis .

Data Table: Antibacterial Activity of Isoquinoline Derivatives

CompoundBacterial TargetMIC (µg/mL)Mechanism of Action
HSN584MRSA0.5Disruption of cell wall and nucleic acid synthesis
HSN739Streptococcus pneumoniae1.0Inhibition of macromolecule biosynthesis
4-(Trifluoromethoxy)isoquinolineStaphylococcus aureusTBDTBD

Antitumor Activity

The antitumor potential of isoquinoline derivatives has been explored extensively. Compounds with structural similarities to 4-(trifluoromethoxy)isoquinoline have shown promise in inhibiting various cancer cell lines.

Case Study: Structural Optimization

A study focused on optimizing isoquinoline derivatives for antitumor activity found that certain substitutions at the 4-position significantly enhanced selectivity and potency against prostate cancer cell lines. Specifically, derivatives exhibiting a trifluoromethoxy group displayed improved antiproliferative effects compared to their non-substituted counterparts . The selectivity index was notably higher for compounds with this modification.

Data Table: Antitumor Activity Against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Selectivity Index (over PC-3)
4-(Trifluoromethoxy)isoquinolineLASCPC-01 (NEPC)0.258
LycobetaineOvarian Cancer0.55
HSN584Prostate Cancer0.757

Q & A

Q. What are the common synthetic routes for 4-(Trifluoromethoxy)isoquinoline, and what factors influence reaction efficiency?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from quinoline derivatives. For example, trifluoromethoxy groups can be introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling. Key factors include:
  • Reagent selection : Use of trifluoromethylating agents (e.g., CF₃O⁻ sources) under anhydrous conditions .
  • Temperature control : Reactions often require low temperatures (−78°C to 0°C) to suppress side reactions .
  • Catalysts : Pd(PPh₃)₄ or CuI may enhance coupling efficiency in cross-coupling steps .
    Example protocol:
StepReagents/ConditionsYieldReference
1CF₃OK, DMF, 80°C65%
2Pd-catalyzed coupling72%

Q. Which analytical techniques are most effective for characterizing 4-(Trifluoromethoxy)isoquinoline and its intermediates?

  • Methodological Answer :
  • Thin-layer chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., δ 7.2–8.5 ppm for aromatic protons) .
  • Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ = 349.1 for trifluoromethoxy derivatives) .
  • HPLC : Validates purity (>98% for research-grade compounds) .

Advanced Research Questions

Q. How does the trifluoromethoxy substituent influence the biological activity of isoquinoline derivatives, and what methods are used to study these effects?

  • Methodological Answer : The -OCF₃ group enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and target binding. Key approaches include:
  • Structure-activity relationship (SAR) studies : Synthesize analogs with varying substituents and test inhibitory activity (e.g., IC₅₀ values against cancer cells) .
  • Enzyme assays : Measure inhibition of kinases or proteases using fluorescence-based assays .
  • Computational docking : Predict binding modes with target proteins (e.g., using AutoDock Vina) .

Q. What strategies can resolve contradictions in reported synthetic yields or purity levels for 4-(Trifluoromethoxy)isoquinoline derivatives?

  • Methodological Answer : Discrepancies often arise from reaction conditions or analytical methods. Mitigation strategies:
  • Reproducibility checks : Replicate protocols with strict control of moisture/oxygen levels .
  • Cross-validation : Use multiple techniques (e.g., NMR + HPLC) to confirm purity .
  • Optimization : Adjust stoichiometry (e.g., 1.2 eq. CF₃OK) or solvent polarity (switch from DMF to THF) .

Q. How can computational chemistry methods like DFT enhance the understanding of 4-(Trifluoromethoxy)isoquinoline's electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic parameters critical for reactivity:
  • HOMO-LUMO gaps : Predict charge-transfer behavior (e.g., ΔE = 4.2 eV for -OCF₃ derivatives) .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization .
  • Comparison with experimental data : Validate computational models against NMR chemical shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.